A Senior Application Scientist's Technical Guide to 2,5-Dichloro-4-methyl-1,3-benzothiazole
A Senior Application Scientist's Technical Guide to 2,5-Dichloro-4-methyl-1,3-benzothiazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 2,5-Dichloro-4-methyl-1,3-benzothiazole, a halogenated heterocyclic compound. We will move beyond basic data to explore its structural significance, plausible synthetic routes, potential applications grounded in the well-established pharmacology of the benzothiazole core, and critical safety protocols. The insights herein are curated to support advanced research and development endeavors.
Core Compound Identification and Physicochemical Profile
2,5-Dichloro-4-methyl-1,3-benzothiazole belongs to the benzothiazole class of compounds, which are characterized by a benzene ring fused to a thiazole ring.[1] The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[2][3] The specific substitutions on this molecule—two chlorine atoms and a methyl group—are critical determinants of its chemical reactivity, lipophilicity, and metabolic stability, making it a compound of significant interest for synthetic and medicinal chemists.
Key Identifier:
-
CAS Number: 887204-62-8[4]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂NS | [4] |
| Molecular Weight | 218.11 g/mol | [4] |
| MDL Number | MFCD04971825 | [4] |
| Hazard Indication | Irritant | [4] |
Synthetic Pathways and Mechanistic Considerations
A plausible synthetic strategy would begin with a suitably substituted aniline. The introduction of the thiol group and subsequent cyclization are key transformations. The choice of chlorinating agent and the timing of its introduction would be critical to achieving the desired regiochemistry.
Conceptual Synthetic Workflow:
The following diagram illustrates a generalized, high-level workflow for the synthesis of a substituted benzothiazole, which serves as a logical framework for producing the target compound.
Caption: Conceptual workflow for substituted benzothiazole synthesis.
Field-Proven Protocol: General Synthesis of 2-Substituted Benzothiazoles
The following protocol, adapted from established literature procedures for benzothiazole synthesis, outlines the key steps for the condensation of a 2-aminothiophenol with an acyl chloride.[5] This method is noted for its efficiency and applicability to a wide range of substrates.[5]
Objective: To synthesize a 2-substituted benzothiazole via condensation.
Materials:
-
Substituted 2-aminothiophenol (1.0 equiv)
-
Acyl chloride (e.g., chloroacetyl chloride) (1.0 equiv)[5]
-
Solvent (e.g., Acetic Acid or Dichloromethane)[5]
-
Base (for neutralization, e.g., aqueous sodium hydroxide)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted 2-aminothiophenol (1.0 equiv) in the chosen solvent.
-
Reagent Addition: Slowly add the acyl chloride (1.0 equiv) to the solution at room temperature. The exothermicity of the reaction should be managed, potentially with an ice bath.
-
Reaction Progression: Stir the mixture. The reaction can be performed at room temperature or heated to reflux to ensure completion.[5] Progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a suitable base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with deionized water and brine.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography to yield the pure 2-substituted benzothiazole.
Applications in Drug Discovery and Chemical Research
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities.[2][6] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][3]
The specific structural features of 2,5-Dichloro-4-methyl-1,3-benzothiazole make it a valuable building block for several reasons:
-
Reactive Sites: The chlorine atoms, particularly the one at the 2-position of the benzothiazole ring, can serve as leaving groups for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of diverse chemical libraries for high-throughput screening.
-
Modulation of Pharmacokinetics: The two chlorine atoms and the methyl group increase the lipophilicity of the molecule, which can enhance membrane permeability and influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The benzothiazole core can act as a bioisostere for other aromatic systems, such as indoles or benzimidazoles, in known pharmacophores.
Given the extensive research into benzothiazole derivatives, this compound could serve as a key intermediate in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[6][7]
Safety, Handling, and Hazard Management
As a halogenated aromatic compound, 2,5-Dichloro-4-methyl-1,3-benzothiazole requires careful handling in a laboratory setting. The primary identified hazard is irritation.[4] General safety protocols for related chemicals should be strictly followed.
GHS Hazard Information (General for Dichloro-Substituted Heterocycles):
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[8] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[8] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation.[8] | P261: Avoid breathing dust/fume/vapors. P271: Use only outdoors or in a well-ventilated area. |
Handling and Storage Protocol:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
2,5-Dichloro-4-methyl-1,3-benzothiazole is a synthetically valuable intermediate with significant potential in the field of drug discovery and materials science. Its defined structure, characterized by the pharmacologically relevant benzothiazole core and strategically placed chloro- and methyl-substituents, offers a versatile platform for further chemical modification. Understanding its synthesis, reactivity, and proper handling procedures is paramount for researchers aiming to leverage its properties for the development of novel, high-value molecules.
References
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (n.d.). Royal Society of Chemistry.
- 2,5-Dichloro-1,3-benzothiazole | C7H3Cl2NS | CID 13314816 - PubChem. (n.d.).
- CAS 105315-49-9: 2,5-Dichloro-4-methylthiazole - CymitQuimica. (n.d.). CymitQuimica.
- 2,5-Dichloro-4-methyl-1,3-benzothiazole | Matrix Scientific. (n.d.).
- 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. (n.d.).
- SAFETY D
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).
- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents. (n.d.).
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry. (2023, July 31).
- SAFETY DATA SHEET - CymitQuimica. (n.d.). CymitQuimica.
- Safety D
- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3).
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- 4-Amino-5-chloro-2,1,3-benzothiadiazole 30536-19-7 - TCI Chemicals. (n.d.). TCI Chemicals.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. 887204-62-8 Cas No. | 2,5-Dichloro-4-methyl-1,3-benzothiazole | Matrix Scientific [matrixscientific.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. 2,5-Dichloro-1,3-benzothiazole | C7H3Cl2NS | CID 13314816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
